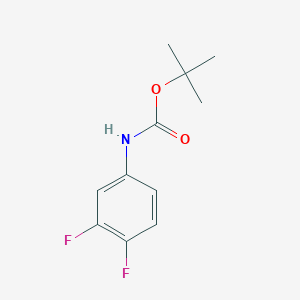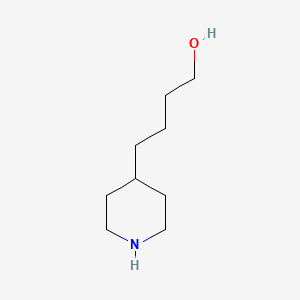
Isothiocyanate de 4-bromo-2-fluorophényle
Vue d'ensemble
Description
4-Bromo-2-fluorophenylisothiocyanate is an organic compound with the molecular formula C7H3BrFNS and a molecular weight of approximately 232.07 g/mol . It belongs to the class of isothiocyanates, which are known for their diverse applications in organic synthesis and chemical research. This compound is characterized by the presence of both bromine and fluorine atoms on a phenyl ring, along with an isothiocyanate functional group.
Applications De Recherche Scientifique
4-Bromo-2-fluorophenylisothiocyanate has several applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Chemical Research: The compound’s reactivity towards nucleophiles makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biological Studies:
Mécanisme D'action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-fluorophenylisothiocyanate . Factors such as pH, temperature, and the presence of other molecules can affect the reactivity of the isothiocyanate group and thus the compound’s biological activity.
Analyse Biochimique
Biochemical Properties
4-Bromo-2-fluorophenylisothiocyanate plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound interacts with amino groups in proteins, forming stable thiourea linkages . It is often used in the labeling of proteins for detection and analysis. The interaction with enzymes can lead to changes in their activity, either inhibiting or enhancing their function depending on the specific enzyme and conditions.
Cellular Effects
4-Bromo-2-fluorophenylisothiocyanate has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modifying key signaling proteins, leading to alterations in gene expression and cellular metabolism . For example, it may inhibit the activity of certain kinases, which are crucial for signal transduction, thereby affecting downstream signaling events. Additionally, this compound can induce apoptosis in certain cell types by disrupting mitochondrial function and triggering cell death pathways.
Molecular Mechanism
The molecular mechanism of 4-Bromo-2-fluorophenylisothiocyanate involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This includes the thiol groups of cysteine residues in proteins, leading to the formation of stable thiourea adducts . This covalent modification can result in the inhibition or activation of enzyme activity, depending on the specific target. Furthermore, 4-Bromo-2-fluorophenylisothiocyanate can alter gene expression by modifying transcription factors or other regulatory proteins, thereby influencing cellular functions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-fluorophenylisothiocyanate can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can degrade over time when exposed to light or moisture . Long-term studies have shown that its effects on cellular function can persist, with some cells exhibiting prolonged changes in gene expression and metabolic activity even after the compound has been removed.
Dosage Effects in Animal Models
The effects of 4-Bromo-2-fluorophenylisothiocyanate in animal models vary with different dosages. At low doses, it may have minimal impact on overall health, while higher doses can lead to toxic effects . Studies have shown that high doses can cause significant alterations in liver and kidney function, as well as induce oxidative stress and inflammation. It is crucial to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
4-Bromo-2-fluorophenylisothiocyanate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by inhibiting or activating key enzymes involved in metabolic processes . For instance, it may inhibit enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production. Additionally, this compound can influence the levels of certain metabolites, further impacting cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-Bromo-2-fluorophenylisothiocyanate is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it exerts its effects. The distribution of this compound can vary depending on the cell type and the presence of specific transport mechanisms.
Subcellular Localization
The subcellular localization of 4-Bromo-2-fluorophenylisothiocyanate is influenced by targeting signals and post-translational modifications . It can be directed to specific organelles, such as the nucleus or mitochondria, where it interacts with target proteins and exerts its biochemical effects. The localization of this compound can impact its activity and function, as it may modify different sets of proteins depending on its subcellular distribution.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluorophenylisothiocyanate can be synthesized through various methods. One common approach involves the reaction of 4-bromo-2-fluoroaniline with thiophosgene. The reaction typically takes place in an organic solvent such as acetonitrile, and cesium carbonate is often used as a base to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for 4-Bromo-2-fluorophenylisothiocyanate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-fluorophenylisothiocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: The isothiocyanate group is highly reactive towards nucleophiles, leading to the formation of thiourea derivatives when reacted with primary amines.
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Nucleophiles: Primary amines are commonly used nucleophiles in reactions with 4-Bromo-2-fluorophenylisothiocyanate.
Solvents: Organic solvents such as acetonitrile are often employed to dissolve the reactants and facilitate the reaction.
Bases: Cesium carbonate is frequently used as a base to neutralize the reaction mixture.
Major Products:
Thiourea Derivatives: Formed through nucleophilic addition reactions with primary amines.
Substituted Phenyl Derivatives: Resulting from substitution reactions involving the bromine and fluorine atoms.
Comparaison Avec Des Composés Similaires
- 4-Bromo-2-chlorophenylisothiocyanate
- 4-Bromo-2-methylphenylisothiocyanate
- 4-Bromo-2-nitrophenylisothiocyanate
Comparison: 4-Bromo-2-fluorophenylisothiocyanate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can influence the compound’s reactivity and physical properties compared to similar compounds with different substituents. For example, the presence of a fluorine atom can increase the compound’s electronegativity and potentially alter its reactivity towards nucleophiles .
Propriétés
IUPAC Name |
4-bromo-2-fluoro-1-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOPDCSAVIMSPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373686 | |
| Record name | 4-Bromo-2-fluorophenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81171-71-3 | |
| Record name | 4-Bromo-2-fluorophenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 81171-71-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[(2-bromophenyl)formamido]-3-methylbutanoic acid](/img/structure/B1273249.png)

![[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B1273261.png)
